Cas no 2006366-30-7 (Cyclobutanol, 3,3-difluoro-, 1-(4-methylbenzenesulfonate))

Cyclobutanol, 3,3-difluoro-, 1-(4-methylbenzenesulfonate) 化学的及び物理的性質
名前と識別子
-
- Cyclobutanol, 3,3-difluoro-, 1-(4-methylbenzenesulfonate)
- 3,3-difluorocyclobutyl 4-methylbenzene-1-sulfonate
- WOOAQBUYBPNCRQ-UHFFFAOYSA-N
- (3,3-Difluorocyclobutyl) 4-methylbenzenesulfonate
- EN300-7046633
- SCHEMBL18047845
- 2006366-30-7
-
- インチ: 1S/C11H12F2O3S/c1-8-2-4-10(5-3-8)17(14,15)16-9-6-11(12,13)7-9/h2-5,9H,6-7H2,1H3
- InChIKey: WOOAQBUYBPNCRQ-UHFFFAOYSA-N
- ほほえんだ: C1(OS(C2=CC=C(C)C=C2)(=O)=O)CC(F)(F)C1
計算された属性
- せいみつぶんしりょう: 262.04752174g/mol
- どういたいしつりょう: 262.04752174g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 359
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
じっけんとくせい
- 密度みつど: 1.37±0.1 g/cm3(Predicted)
- ふってん: 355.0±42.0 °C(Predicted)
Cyclobutanol, 3,3-difluoro-, 1-(4-methylbenzenesulfonate) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7046633-0.1g |
3,3-difluorocyclobutyl 4-methylbenzene-1-sulfonate |
2006366-30-7 | 95.0% | 0.1g |
$241.0 | 2025-03-12 | |
Enamine | EN300-7046633-2.5g |
3,3-difluorocyclobutyl 4-methylbenzene-1-sulfonate |
2006366-30-7 | 95.0% | 2.5g |
$1370.0 | 2025-03-12 | |
Enamine | EN300-7046633-0.05g |
3,3-difluorocyclobutyl 4-methylbenzene-1-sulfonate |
2006366-30-7 | 95.0% | 0.05g |
$162.0 | 2025-03-12 | |
Enamine | EN300-7046633-0.5g |
3,3-difluorocyclobutyl 4-methylbenzene-1-sulfonate |
2006366-30-7 | 95.0% | 0.5g |
$546.0 | 2025-03-12 | |
Enamine | EN300-7046633-1.0g |
3,3-difluorocyclobutyl 4-methylbenzene-1-sulfonate |
2006366-30-7 | 95.0% | 1.0g |
$699.0 | 2025-03-12 | |
Enamine | EN300-7046633-10.0g |
3,3-difluorocyclobutyl 4-methylbenzene-1-sulfonate |
2006366-30-7 | 95.0% | 10.0g |
$3007.0 | 2025-03-12 | |
Enamine | EN300-7046633-5.0g |
3,3-difluorocyclobutyl 4-methylbenzene-1-sulfonate |
2006366-30-7 | 95.0% | 5.0g |
$2028.0 | 2025-03-12 | |
Enamine | EN300-7046633-0.25g |
3,3-difluorocyclobutyl 4-methylbenzene-1-sulfonate |
2006366-30-7 | 95.0% | 0.25g |
$347.0 | 2025-03-12 |
Cyclobutanol, 3,3-difluoro-, 1-(4-methylbenzenesulfonate) 関連文献
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Cyclobutanol, 3,3-difluoro-, 1-(4-methylbenzenesulfonate)に関する追加情報
Cyclobutanol, 3,3-Difluoro-, 1-(4-Methylbenzenesulfonate): A Versatile Building Block in Modern Chemical and Pharmaceutical Research
In the realm of organic synthesis and pharmaceutical development, cyclobutanol derivatives have emerged as critical intermediates due to their unique structural rigidity and reactivity. Among these compounds, the 1-(4-methylbenzenesulfonate) functionalized 3,3-difluoro cyclobutanol (CAS No: 2006366-30-7) stands out for its dual capacity to act as both a synthetic handle and a bioactive moiety. This compound’s structure—a fluorinated cyclobutanediol core linked to a p-toluenesulfonate group—enables precise control over reaction pathways while imparting pharmacological properties that align with modern drug design principles.
The synthesis of this compound leverages advancements in transition-metal-catalyzed methodologies reported in recent studies (e.g., J. Am. Chem. Soc., 2022). Researchers have demonstrated that palladium-catalyzed cross-coupling reactions efficiently construct the cyclobutane ring system under mild conditions, minimizing byproduct formation compared to traditional thermal methods. The introduction of fluorine atoms at the β-position (the two adjacent carbons flanking the hydroxyl group) enhances metabolic stability by disrupting hydrogen-bonding interactions—a key strategy in optimizing drug candidates against rapid hepatic clearance.
In pharmaceutical applications, this compound’s sulfonate ester group serves as a masked leaving group during solid-phase peptide synthesis (SPPS). A 2023 study published in Nature Chemistry highlighted its utility in synthesizing bioactive peptides with protected hydroxyl functionalities without racemization—a breakthrough for producing enantiomerically pure drug intermediates. The fluorinated cyclopropane-like geometry also mimics natural products such as marine alkaloids, suggesting potential applications in anticancer or antiviral agents where rigid frameworks are advantageous.
Beyond medicinal chemistry, this compound has found niche roles in materials science through its ability to form supramolecular assemblies under specific solvent conditions (as shown in Angewandte Chemie, 2024). The combination of hydrogen-bond donors/acceptors from the hydroxyl and sulfonate groups enables self-sorting behaviors when combined with complementary ligands—opening avenues for stimuli-responsive polymers or nanoscale scaffolds in drug delivery systems.
Recent computational studies using density functional theory (DFT) have elucidated its electronic properties at the quantum level (JACS Au, 2025). The fluorine atoms induce electron-withdrawing effects that stabilize transition states during enzymatic inhibition assays—critical for designing covalent inhibitors targeting kinases or proteases involved in cancer pathways. This structural insight aligns with current trends emphasizing structure-based drug design using AI-driven molecular modeling tools.
In vivo pharmacokinetic profiles reported by a collaborative study between MIT and Novartis (preprint on ChemRxiv, June 2025) revealed prolonged plasma half-life values when this compound was incorporated into prodrug frameworks—a result attributed to both steric hindrance from the cycloalkane ring and reduced renal excretion due to sulfonate solubility modulation.
The compound’s commercial viability is further bolstered by its compatibility with continuous flow chemistry platforms—recent process optimization efforts achieved >95% yield using microreactor systems at pilot scale (Green Chemistry, 2025). Such advancements address scalability concerns while reducing environmental impact through minimized solvent usage—a key requirement for FDA-compliant manufacturing processes.
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